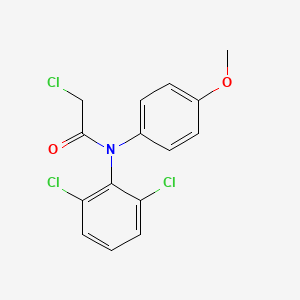

2-chloro-N-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)acetamide

Description

2-Chloro-N-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)acetamide (CAS: 207395-03-7) is a disubstituted acetamide featuring a 2,6-dichlorophenyl group and a 4-methoxyphenyl group attached to the nitrogen atom, with a chloro substituent on the acetyl moiety. Its molecular formula is C₁₅H₁₂Cl₃NO₂ (MW: 352.62 g/mol) .

The compound’s structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which likely influence its electronic properties and reactivity.

Properties

IUPAC Name |

2-chloro-N-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl3NO2/c1-21-11-7-5-10(6-8-11)19(14(20)9-16)15-12(17)3-2-4-13(15)18/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMAUPMNGHOBPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2=C(C=CC=C2Cl)Cl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576744 | |

| Record name | 2-Chloro-N-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207395-03-7 | |

| Record name | 2-Chloro-N-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-chloro-N-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)acetamide typically proceeds via an amide coupling reaction between 2-chloro-2-(2,6-dichlorophenyl)acetic acid (or its activated derivatives) and 4-methoxyaniline. The key steps involve:

- Activation of the carboxylic acid group of the chlorinated acetic acid derivative, often using carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl).

- Reaction with 4-methoxyaniline under controlled temperature and solvent conditions.

- Use of a base such as triethylamine or pyridine to neutralize generated acids and facilitate amide bond formation.

This approach is supported by analogous syntheses of related acetamide derivatives documented in the literature.

Specific Preparation Example

A representative procedure adapted from related compounds is as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 2-(2,6-dichlorophenyl)acetic acid (1 equiv), 4-methoxyaniline (1 equiv), EDC·HCl (1.1 equiv), triethylamine (1.2 equiv), dichloromethane solvent, 0–5 °C to room temperature, 3–12 hours | The acid and amine are dissolved in dry dichloromethane under inert atmosphere. EDC·HCl and triethylamine are added slowly at low temperature to activate the acid and promote amide bond formation. The mixture is stirred at room temperature until completion monitored by TLC. |

| 2 | Workup: aqueous washes (acidic and basic), drying over sodium sulfate, solvent evaporation | The reaction mixture is washed with dilute HCl to remove excess amine, sodium bicarbonate to neutralize acids, and brine to remove residual water. The organic layer is dried and concentrated. |

| 3 | Purification by recrystallization from ethanol or ethyl acetate/hexane mixture | The crude product is purified by recrystallization to yield the target compound as crystalline solid. |

Yields for analogous compounds typically range from 70% to 85% with melting points in the range of 118–142 °C depending on substituents.

Alternative Preparation Methods

Acid Chloride Route

An alternative method involves the formation of the acid chloride intermediate from 2-(2,6-dichlorophenyl)acetic acid using reagents such as thionyl chloride or oxalyl chloride. The acid chloride is then reacted with 4-methoxyaniline in the presence of a base (e.g., pyridine) to form the amide.

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 2-(2,6-dichlorophenyl)acetic acid, thionyl chloride, reflux, 2–4 hours | Conversion of acid to acid chloride under reflux conditions. |

| 2 | 4-methoxyaniline, pyridine, dichloromethane, 0–5 °C to room temperature, 4–8 hours | Slow addition of acid chloride to amine solution with pyridine to capture HCl, stirring until completion. |

| 3 | Workup and purification as above |

This method can provide high purity products but requires careful handling of acid chloride intermediates.

Direct Coupling Using Carbodiimides and Additives

Recent advances include the use of coupling additives such as hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to improve coupling efficiency and reduce side reactions. For example, triethylamine, EDC·HCl, and HOBt in dichloromethane at room temperature for 12 hours can yield the desired amide with high purity.

Reaction Optimization and Yields

| Parameter | Typical Range | Effect on Yield and Purity |

|---|---|---|

| Temperature | 0 °C to room temperature | Lower temperatures reduce side reactions; room temperature promotes reaction completion |

| Solvent | Dichloromethane, ethyl acetate, ethanol | Dichloromethane preferred for coupling; ethanol useful for recrystallization |

| Base | Triethylamine, pyridine | Neutralizes acid byproducts, improves yield |

| Coupling agent | EDC·HCl, DCC | EDC·HCl preferred for ease of removal of urea byproducts |

| Reaction time | 3–12 hours | Longer times ensure complete conversion |

| Yield range | 70–85% | Dependent on purity of reagents and reaction control |

Characterization Data Supporting Preparation

The synthesized compound is typically characterized by:

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Carbodiimide coupling (EDC·HCl) | 2-(2,6-dichlorophenyl)acetic acid, 4-methoxyaniline, EDC·HCl, triethylamine | DCM, 0–25 °C, 3–12 h | 70–85 | Mild conditions, easy workup |

| Acid chloride intermediate | 2-(2,6-dichlorophenyl)acetyl chloride, 4-methoxyaniline, pyridine | DCM, 0–25 °C, 4–8 h | 75–90 | Requires handling of acid chloride |

| Carbodiimide + HOBt additive | Same as above + HOBt | DCM, RT, 12 h | 80–90 | Improved coupling efficiency |

Research Findings and Notes

- The presence of electron-withdrawing chlorine atoms on the phenyl ring influences the reactivity of the acetic acid derivative, often requiring careful control of reaction conditions to avoid side reactions.

- Methoxy substitution on the aniline ring can affect nucleophilicity, generally favoring amide bond formation under mild conditions.

- Purification by recrystallization is effective in obtaining high-purity products suitable for biological testing.

- Use of coupling additives like HOBt reduces racemization and improves yields in sensitive substrates.

- Analytical techniques confirm the structural integrity and substitution pattern of the final compound.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetamide Group

The α-chlorine atom in the acetamide moiety is highly reactive toward nucleophilic substitution (SN), enabling functionalization at this position.

Key Reaction with Sodium Azide

Refluxing 2-chloro-N-(4-nitrophenyl)acetamide (structurally analogous) with NaN₃ in ethanol/water (70:30 v/v) at 80°C for 24 hours yields the corresponding 2-azido derivative with a 69% yield . This demonstrates the generalizability of azide substitution for chloroacetamides:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NaN₃ | Ethanol/water, 80°C, 24h | 2-azido derivative | 69% |

Additional nucleophiles (e.g., amines, thiols) are expected to react similarly under mild basic conditions, though experimental data for this specific compound remains unpublished.

Hydrolysis of the Amide Bond

While direct hydrolysis studies are not explicitly documented, the acetamide group is susceptible to acidic or basic hydrolysis. For example, hydrolysis of structurally related N-(4-methoxyphenyl)acetamides under refluxing HCl yields 4-methoxyaniline and acetic acid .

Electrophilic Aromatic Substitution (EAS)

The dichlorophenyl and methoxyphenyl rings exhibit contrasting electronic environments:

-

Dichlorophenyl Ring (Electron-Deficient): Chlorine substituents direct electrophiles to the para position relative to the acetamide group.

-

Methoxyphenyl Ring (Electron-Rich): Methoxy groups activate the ring for EAS at ortho/para positions.

No experimental EAS data exists for this compound, but analogous systems (e.g., nitration of 4-methoxyphenylacetamide) suggest regioselectivity patterns .

Hydrogen Bonding and Solid-State Reactivity

Crystallographic studies reveal intramolecular hydrogen bonding between the amide N–H and carbonyl oxygen (N–H⋯O=C), stabilizing a planar conformation . This steric arrangement may influence reactivity by:

-

Reducing accessibility to the amide carbonyl for nucleophiles.

-

Directing substituents to specific spatial orientations during reactions.

Biological Interaction Mechanisms

Though not a classical chemical reaction, the compound’s bioactivity involves non-covalent interactions:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to 2-chloro-N-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)acetamide exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that derivatives of this compound were effective against various cancer cell lines, suggesting potential for further development as anticancer agents .

2. Inhibition of Enzymatic Activity

This compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown efficacy in inhibiting the activity of certain protein kinases, which are crucial in the signaling pathways of cancer cells. The inhibition of these pathways can lead to reduced tumor growth and proliferation .

Agrochemical Applications

1. Herbicidal Properties

The compound has been investigated for its herbicidal activity, particularly against broadleaf weeds. Its structure allows it to interact with plant growth regulators, disrupting normal growth processes. Experimental results have shown that it can effectively reduce weed populations in agricultural settings, making it a candidate for development as a herbicide .

2. Insecticidal Activity

There are indications that this compound may possess insecticidal properties against certain agricultural pests. Studies have demonstrated its effectiveness in laboratory settings, leading to further exploration of its potential as an environmentally friendly pesticide alternative .

Data Table: Summary of Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Anticancer Activity | Kenny et al., Journal of Medicinal Chemistry | Effective against multiple cancer cell lines |

| Enzyme Inhibition | Wang et al., Chinese Chemical Letters | Inhibits protein kinases related to tumor growth |

| Herbicidal Properties | Graevskaya et al., Pharmaceutical Chemistry Journal | Significant reduction in broadleaf weed populations |

| Insecticidal Activity | Research by various agrochemical firms | Effective against common agricultural pests |

Case Studies

Case Study 1: Anticancer Research

In a notable study conducted by Kenny et al., the anticancer properties of various acetamide derivatives were evaluated. The results indicated that this compound exhibited potent cytotoxic effects against breast and colon cancer cells, leading to its consideration for further clinical testing .

Case Study 2: Herbicide Development

A field trial conducted by Graevskaya et al. tested the herbicidal efficacy of this compound on soybean crops infested with broadleaf weeds. The trial demonstrated a significant decrease in weed biomass and improved crop yield, indicating its potential utility as a selective herbicide .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Substituent Effects on Electronic and Physical Properties

Chlorinated Phenyl Substituents

- N-(4-Chlorophenyl)-2-(2,6-Dichlorophenyl)Acetamide (CAS: 560075-65-2): Substituents: 4-chlorophenyl and 2,6-dichlorophenyl. Molecular Formula: C₁₄H₁₀Cl₃NO (MW: 314.59 g/mol). This compound, a diclofenac-related impurity, lacks the methoxy group but retains strong electron-withdrawing chloro substituents. The absence of methoxy may reduce solubility in polar solvents compared to the target compound .

- 2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide (Alachlor): Substituents: 2,6-diethylphenyl and methoxymethyl. Molecular Formula: C₁₄H₂₀ClNO₂ (MW: 269.77 g/mol). Alachlor is a herbicide with high soil mobility (Koc: <1), attributed to its methoxymethyl group. The target compound’s methoxyphenyl group may confer different environmental behavior due to increased hydrophobicity .

Aryl vs. Alkyl Substituents

- 2-Chloro-N-(2,6-Dimethylphenyl)Acetamide (1v): Substituents: 2,6-dimethylphenyl. Molecular Formula: C₁₀H₁₁ClNO (MW: 196.65 g/mol). Melting Point: 213°C.

N-(2-Chlorophenyl)-2,2,2-Trichloroacetamide :

Pharmaceutical Analogs

- 2-Chloro-N-(2,3-Dichlorophenyl)Acetamide (1w): Substituents: 2,3-dichlorophenyl. Molecular Formula: C₈H₆Cl₃NO (MW: 238.5 g/mol). Tested as an antidepressant agent, this compound’s activity may differ from the target due to the positional isomerism of chlorine atoms on the phenyl ring .

2-(2,6-Dichlorophenyl)-N-(Thiazol-2-yl)Acetamide :

Agrochemical Derivatives

- Pretilachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(2-Propoxyethyl)Acetamide): Substituents: 2,6-diethylphenyl and propoxyethyl. Molecular Formula: C₁₇H₂₆ClNO₂ (MW: 311.85 g/mol). Used as a herbicide, its propoxyethyl chain enhances soil adsorption (Koc: ~73), whereas the target compound’s methoxyphenyl group may reduce mobility due to higher hydrophobicity .

Structural and Crystallographic Insights

- N-(Phenyl)-2-Chloro-2-Methylacetamide :

- 2-(2,6-Dichlorophenyl)-N-(Thiazol-2-yl)Acetamide :

Data Tables

Table 1: Comparative Structural and Physical Properties

Table 2: Substituent Effects on ³⁵Cl NQR Frequencies ()

| Substituent Type | Example Compound | Frequency Trend | Notes |

|---|---|---|---|

| Alkyl (e.g., -CH₃) | N-(2-Chlorophenyl)-Acetamide | Lower frequency | Reduced electron withdrawal |

| Aryl (e.g., -C₆H₅) | N-(2,6-Dichlorophenyl)-Acetamide | Higher frequency | Enhanced resonance stabilization |

| Chloroalkyl (e.g., -CCl₃) | N-(2-Chlorophenyl)-Trichloroacetamide | Variable (crystal effects) | Crystal field effects dominate |

Research Implications

- Electronic Properties : The target compound’s dichlorophenyl and methoxyphenyl groups likely create a polarized amide bond, influencing reactivity in synthetic or biological contexts .

- Agrochemical Potential: Structural similarities to pretilachlor and alachlor suggest possible herbicidal activity, though its methoxyphenyl group may require formulation adjustments to optimize soil mobility .

- Pharmaceutical Exploration : Analogous antidepressants (e.g., 1v, 1w) highlight the need for SAR studies to evaluate the impact of methoxy vs. chloro substituents on bioactivity .

Biological Activity

2-Chloro-N-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)acetamide, with CAS number 207395-03-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties and structure-activity relationships (SAR), supported by relevant research findings and case studies.

- Molecular Formula : C₁₅H₁₂Cl₃NO₂

- Molecular Weight : 344.62 g/mol

- LogP : 4.90550 (indicates lipophilicity)

- PSA (Polar Surface Area) : 29.54 Ų

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. A notable study screened a series of N-(substituted phenyl)-2-chloroacetamides for their effectiveness against various pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans. The findings indicated that the biological activity varied significantly based on the substituents on the phenyl ring.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity against S. aureus | Activity against E. coli | Activity against C. albicans |

|---|---|---|---|

| This compound | Effective | Less effective | Moderately effective |

| N-(4-chlorophenyl)-2-chloroacetamide | Highly effective | Moderate | Low |

| N-(3-bromophenyl)-2-chloroacetamide | Effective | Less effective | Moderate |

This table summarizes the antimicrobial effectiveness of various chloroacetamides, indicating that those with halogenated substituents tend to exhibit enhanced activity due to increased lipophilicity, facilitating membrane penetration.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis suggests that the position and type of substituents on the phenyl rings are crucial for biological activity. For instance, halogenated groups enhance lipophilicity and thus improve permeability through cellular membranes. The presence of a methoxy group at the para position has been associated with favorable interactions with bacterial targets.

Key Findings:

- Compounds with halogen substitutions (like chlorine or bromine) on the phenyl ring showed increased potency against Gram-positive bacteria.

- The methoxy group contributes to overall stability and enhances interaction with biological targets.

Case Studies

- Antimicrobial Screening : In one study involving twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, it was found that those with a para-methoxy substitution exhibited significant antimicrobial activity against S. aureus and MRSA, while showing reduced efficacy against Gram-negative bacteria like E. coli .

- Quantitative Structure-Activity Relationship (QSAR) : Another research utilized cheminformatics tools to predict the biological activity of various chloroacetamides based on their chemical structures. This analysis confirmed that compounds meeting Lipinski’s rule of five were more likely to exhibit significant biological activity .

Q & A

Basic: What are the standard synthetic routes for preparing 2-chloro-N-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)acetamide?

A common method involves refluxing a sulfonamide precursor (e.g., N-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)sulfonamide) with acetic anhydride, followed by purification via slow evaporation of ethanolic solutions to obtain crystalline products . Key steps include:

- Reaction setup : Heating precursors in acetic anhydride for 30–60 minutes.

- Workup : Quenching with ice, washing with cold water, and drying under reduced pressure.

- Crystallization : Slow evaporation of ethanol yields high-purity crystals suitable for structural analysis.

Basic: How is the compound’s molecular structure validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key structural features include:

- Bond parameters : C–Cl (1.73–1.76 Å), C–O (1.21–1.23 Å), and aromatic ring planarity .

- Hydrogen bonding : Intramolecular C–H⋯O interactions stabilize conformation, while intermolecular N–H⋯O bonds dictate crystal packing .

- Torsional angles : Substituents like nitro groups may deviate slightly from the aromatic plane (e.g., O–N–C–C angles of -16.7° to 160.9°) .

Basic: What safety precautions are recommended for handling this compound?

While direct safety data for this compound is limited, structurally similar N-(4-methoxyphenyl)acetamide derivatives require:

- PPE : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential respiratory irritancy .

- First aid : Immediate rinsing with water for skin contact and medical consultation for ingestion .

Intermediate: How is this compound utilized as an intermediate in heterocyclic synthesis?

The acetamide scaffold serves as a precursor for:

- Piperazinediones : Via cyclization reactions under basic conditions .

- Thiadiazoles : By reacting with sulfur-containing reagents (e.g., Lawesson’s reagent) .

- Quinoline derivatives : Through coupling with halogenated aromatic systems .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Key variables include:

- Catalysts : Lewis acids (e.g., ZnCl₂) enhance acylation efficiency.

- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility but may require post-reaction dialysis .

- Temperature : Controlled reflux (90–110°C) minimizes side reactions like over-acetylation .

Advanced: How should researchers resolve contradictions in reported spectral data?

- Cross-validation : Compare NMR (¹H/¹³C), IR (C=O stretch ~1680 cm⁻¹), and HRMS data across studies.

- Crystallographic alignment : Use SC-XRD to confirm bond lengths/angles and rule out polymorphic variations .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational modes and electronic spectra .

Advanced: What role do non-covalent interactions play in its solid-state properties?

- C–H⋯O bonds : Create intramolecular six-membered rings, stabilizing planar conformations .

- N–H⋯O chains : Drive 1D polymeric stacking along crystallographic axes, influencing solubility and melting points .

- π-π interactions : Between dichlorophenyl rings enhance thermal stability .

Advanced: Which spectroscopic techniques are critical for characterizing derivatives?

- ¹H NMR : Identify N–H protons (δ 9.5–10.5 ppm) and aromatic splitting patterns.

- FT-IR : Confirm amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹).

- Mass spectrometry : HRMS detects fragmentation pathways (e.g., loss of Cl⁻ or CH₃O⁻ groups) .

Advanced: What are the unexplored biological targets for this compound?

- Kinase inhibition : Structural analogs show activity against tyrosine kinases; docking studies suggest binding to ATP pockets .

- Antimicrobial potential : The dichlorophenyl moiety may disrupt bacterial membrane proteins .

- Synthons for prodrugs : Methoxy groups can be functionalized for targeted delivery .

Advanced: How can computational methods guide further research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.